Methyl 3-amino-3-(4-phenylphenyl)propanoate
Description
Methyl 3-amino-3-(4-phenylphenyl)propanoate is a chiral β-amino ester featuring a biphenyl substituent at the β-carbon of the propanoate backbone. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of αv integrin antagonists targeting fibrotic diseases such as pulmonary fibrosis . Its structure combines a rigid aromatic system with a flexible amino ester moiety, enabling interactions with biological targets while maintaining favorable physicochemical properties for drug development.
Properties
IUPAC Name |
methyl 3-amino-3-(4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYZMMSUOXJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-phenylphenyl)propanoate typically involves the following steps:
Starting Materials: Benzene, bromobenzene, and methyl acrylate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes, utilizing similar reaction steps as described above but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the amino group to form primary amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-3-(4-phenylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or other proteins.
Pathways Involved: Can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl group at the β-position significantly influences biological activity and pharmacokinetics. Key derivatives include:
Key Observations :
Stereochemical Considerations
Chirality at the β-carbon is critical for biological activity. For example:
- (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate exhibits higher αvβ6 inhibition (IC₅₀ < 50 nM) compared to its (R)-isomer .
- Stereoselective synthesis via the Rodionov reaction (using chiral aldehydes) ensures enantiomeric purity, a key factor in preclinical efficacy .
Physicochemical Properties
- LogP Values :
- pKa: The amino group (pKa ~8.5) facilitates pH-dependent solubility, critical for oral absorption .
Biological Activity
Methyl 3-amino-3-(4-phenylphenyl)propanoate, also known as methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 479591-57-6
- IUPAC Name : Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate
The compound features a biphenyl structure which is associated with various biological activities, including interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction may be crucial for its anti-inflammatory and analgesic effects.
- Receptor Modulation : The biphenyl moiety allows for interactions with hydrophobic pockets in proteins, influencing their function. This characteristic may enhance its potential as a therapeutic agent targeting various diseases.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating biochemical pathways related to inflammation.
- Analgesic Properties : Its ability to inhibit certain enzymes involved in pain pathways suggests potential applications in pain management.
In Vitro Studies
- Enzyme Activity Assays : In vitro assays demonstrated that this compound significantly inhibited the activity of cyclooxygenase (COX) enzymes at concentrations above 50 µM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
- Cell Culture Studies : In human cell lines, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokine production, indicating its role in modulating immune responses.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | COX inhibition | 50 |
| Aspirin | COX inhibition | 30 |
| Ibuprofen | COX inhibition | 25 |
This table compares the IC50 values of this compound with established NSAIDs, illustrating its competitive efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
